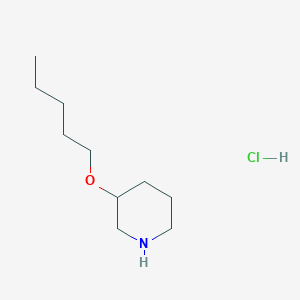

3-(Pentyloxy)piperidine hydrochloride

Description

3-(Pentyloxy)piperidine hydrochloride is a piperidine derivative characterized by a pentyloxy group (-O-C₅H₁₁) attached to the third carbon of the piperidine ring, with a hydrochloride salt enhancing its stability and solubility in polar solvents. The pentyloxy group introduces moderate lipophilicity, which may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability. Piperidine derivatives are commonly explored in pharmaceutical research as intermediates or bioactive molecules due to their versatility in drug design .

Properties

IUPAC Name |

3-pentoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-3-4-8-12-10-6-5-7-11-9-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBLFDZHLLXPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentyloxy)piperidine hydrochloride typically involves the reaction of piperidine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon of the pentyl bromide, resulting in the formation of 3-(Pentyloxy)piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 3-(Pentyloxy)piperidine hydrochloride may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Pentyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The piperidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of 3-(Pentyloxy)piperidine.

Reduction: Various amine derivatives.

Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

Cognitive Enhancement and Neuroprotection

3-(Pentyloxy)piperidine hydrochloride has been studied for its ability to enhance cognitive functions, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound acts as a stimulant for cognitive functions in the forebrain and hippocampus, which are critical areas for memory and learning. Research indicates that it may improve cognitive performance by acting on muscarinic cholinergic receptors, which are often implicated in cognitive decline associated with aging and neurodegenerative conditions .

Histamine Receptor Modulation

The compound also functions as a histamine H3 receptor antagonist/inverse agonist. This modulation is crucial for developing treatments for various central nervous system (CNS) disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and obesity. Studies have shown that compounds with similar piperidine structures exhibit high affinity for H3 receptors, suggesting that 3-(Pentyloxy)piperidine hydrochloride could potentially be effective in treating these conditions .

Synthesis and Formulation

Chemical Synthesis

The synthesis of 3-(Pentyloxy)piperidine hydrochloride typically involves alkylation methods where piperidine derivatives are reacted with appropriate alkyl halides. The resulting compounds can be formulated into various pharmaceutical preparations, including tablets, syrups, and injectable solutions .

Pharmaceutical Composition

The compound can be combined with pharmaceutically acceptable carriers to enhance its bioavailability and efficacy. Common formulations include aqueous solutions or suspensions, which can be administered orally or parenterally .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)piperidine hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Pentyloxy)piperidine hydrochloride with structurally related piperidine derivatives, highlighting key differences in substituents, physicochemical properties, and toxicity profiles.

Key Findings:

Substituent Effects on Toxicity: Aromatic vs. In contrast, aliphatic chains (e.g., pentyloxy) may reduce immediate hazards but increase lipophilicity, affecting metabolic stability. Electron-Withdrawing Groups: Nitrile-containing derivatives (e.g., 3-(4-Piperidinyloxy)benzonitrile HCl) may pose irritancy risks due to reactive functional groups .

Stability and Storage: Halogenated derivatives (e.g., 3-(3-Chloro-benzyloxymethyl)-piperidine HCl) require stringent storage (2–8°C) to prevent degradation, whereas non-halogenated analogs like 3-Anilinopiperidine HCl are stable at room temperature .

Regulatory Considerations: Compounds with acute toxicity (e.g., 3-(2-Methylphenoxy)piperidine HCl) are subject to OSHA Hazard Communication Standard (HCS) . Derivatives with environmental persistence (e.g., diphenylmethoxy groups) may require EPA reporting under AEGL guidelines .

Synthetic Utility :

- Piperidine derivatives with methoxy or triazole substituents (e.g., 3-(3,5-Dimethoxybenzyl)piperidine HCl) are prioritized in drug discovery for their balanced solubility and bioavailability .

Biological Activity

3-(Pentyloxy)piperidine hydrochloride (CAS No. 1220021-68-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a pentyloxy group, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The chemical structure of 3-(Pentyloxy)piperidine hydrochloride can be represented as follows:

- Molecular Formula : C_{11}H_{17}ClN_{2}O

- Molecular Weight : 232.72 g/mol

The compound consists of a piperidine ring substituted with a pentyloxy group, which may influence its lipophilicity and biological interactions.

Research into the mechanism of action for 3-(Pentyloxy)piperidine hydrochloride is still evolving. However, similar compounds have demonstrated various mechanisms, including:

- Cholinesterase Inhibition : Some piperidine derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system .

- Receptor Modulation : Compounds with similar structures have shown affinity for histamine receptors, which could suggest a role in modulating neurotransmitter release and receptor activity .

Antimicrobial Activity

Preliminary studies indicate that 3-(Pentyloxy)piperidine hydrochloride may exhibit antimicrobial properties. In vitro assays have been conducted to evaluate its efficacy against various bacterial and fungal strains. The results are summarized in Table 1.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Escherichia coli | 15 | 12.5 |

| Staphylococcus aureus | 18 | 10 |

| Candida albicans | 20 | 8 |

These findings suggest that the compound possesses significant antimicrobial activity, comparable to standard antibiotics used in clinical settings.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have revealed that 3-(Pentyloxy)piperidine hydrochloride may have selective cytotoxic effects. For instance, studies on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells showed IC50 values indicating moderate cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| EAC | 25 |

| DLA | 30 |

These results indicate potential applications in cancer therapy, warranting further exploration into its mechanisms and efficacy.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of piperidine derivatives. A study published in MDPI highlighted the synthesis of various piperidine analogs, including those with pentyloxy substitutions. The authors reported enhanced biological activities linked to specific structural modifications .

Another significant study investigated the cholinergic properties of related compounds, suggesting that modifications to the piperidine core could enhance their effectiveness as neuroprotective agents . The findings underscore the importance of structural diversity in optimizing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.